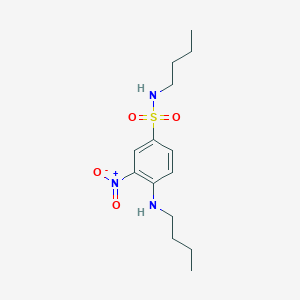
N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide, commonly known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. BB-94 has been extensively studied for its potential applications in cancer research, wound healing, and inflammation.
Mecanismo De Acción
BB-94 inhibits N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide by chelating the zinc ion at the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its catalytic function. BB-94 has also been shown to induce a conformational change in the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects
BB-94 has been shown to have several biochemical and physiological effects. In addition to its MMP inhibition, BB-94 has been demonstrated to inhibit the activity of other enzymes, including cathepsin B and L. BB-94 has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-94 has several advantages and limitations for use in lab experiments. One advantage is its potency as an MMP inhibitor, which allows for the study of MMP-dependent processes in vitro and in vivo. However, BB-94 is not selective for N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide and can also inhibit other enzymes, which can complicate the interpretation of experimental results. BB-94 is also relatively unstable and can degrade over time, which can affect its efficacy.
Direcciones Futuras
There are several future directions for the study of BB-94 and its potential applications. One area of research is the development of more selective MMP inhibitors that can target specific MMP isoforms. Another area of research is the study of the role of N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide in other physiological and pathological processes, such as inflammation and fibrosis. Additionally, the potential use of BB-94 in combination with other therapies, such as chemotherapy or radiation, is an area of active investigation.
Métodos De Síntesis
BB-94 can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with n-butylamine, followed by the reaction of the resulting product with n-butyl isocyanate. The final product is obtained by the reaction of the intermediate with hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
BB-94 has been widely used in scientific research due to its ability to inhibit N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide. N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide are involved in a variety of physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and tumor invasion and metastasis. BB-94 has been shown to inhibit the activity of several N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide, including MMP-1, MMP-2, MMP-3, and MMP-9. This inhibition has been demonstrated to have therapeutic potential in cancer research, where N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide play a critical role in tumor invasion and metastasis.
Propiedades
IUPAC Name |
N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-3-5-9-15-13-8-7-12(11-14(13)17(18)19)22(20,21)16-10-6-4-2/h7-8,11,15-16H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRRPLODAZLLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)NCCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)
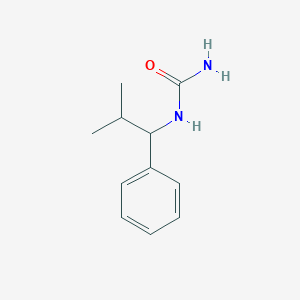

![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
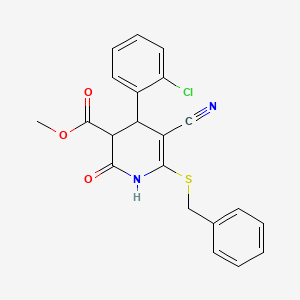
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)
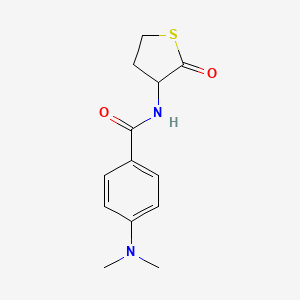
![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
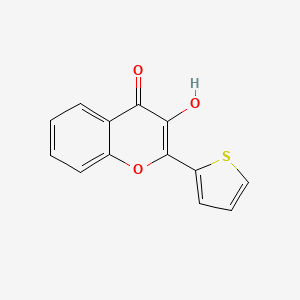
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)
![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)

![2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4887476.png)